molecular formula C21H25FN2O4S B2993950 4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921993-00-2

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2993950
CAS No.: 921993-00-2
M. Wt: 420.5
InChI Key: SWRTVKGJRPYYBQ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a fused bicyclic core structure. The molecule features a 4-fluorobenzenesulfonamide group attached to the 8-position of the benzoxazepine ring and a 5-isobutyl substituent on the oxazepine moiety. Its molecular formula is C₂₂H₂₆FN₂O₄S, with a molecular weight of 433.5 g/mol (calculated based on structural analogs in the evidence).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-14(2)12-24-18-10-7-16(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-8-5-15(22)6-9-17/h5-11,14,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRTVKGJRPYYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides and oxazepines. Its unique structural features suggest diverse biological activities that warrant detailed investigation. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25FN2O4SC_{21}H_{25}FN_{2}O_{4}S, with a molecular weight of 420.5 g/mol. The structure includes a sulfonamide group and an oxazepine ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC21H25FN2O4SC_{21}H_{25}FN_{2}O_{4}S
Molecular Weight420.5 g/mol
CAS Number921993-00-2

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Compounds in the sulfonamide class often inhibit bacterial enzymes such as dihydropteroate synthase, crucial for folate synthesis.
  • Receptor Modulation : The oxazepine structure may facilitate binding to various receptors in the central nervous system (CNS), suggesting potential neuropharmacological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antibacterial Properties : Sulfonamides are well-known for their antibacterial effects. Studies have shown that derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Some oxazepine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The potential for this compound to inhibit tumor growth is an area of ongoing research.
  • Neuropharmacological Effects : The ability of similar compounds to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies

Several studies have focused on related compounds within this chemical class:

  • Antibacterial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against bacterial strains. Results indicated that modifications in the sulfonamide structure significantly enhanced antibacterial activity .
  • Cytotoxicity Assay : Research conducted on oxazepine derivatives revealed cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study highlighted the importance of structural features in determining activity .
  • Neuropharmacology Investigation : A recent investigation into the neuropharmacological properties of oxazepine compounds suggested that they could modulate GABAergic transmission, potentially leading to anxiolytic effects .

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution Patterns: The target compound’s 4-fluoro group contrasts with the 2,4-difluoro substitution in , which likely increases electron-withdrawing effects and lipophilicity. Fluorine positions influence steric and electronic interactions; for example, para-fluorine (target compound) may optimize binding in hydrophobic pockets compared to ortho/para-difluoro ().

Oxazepine Substituents :

  • Isobutyl (target) vs. allyl () vs. isopentyl ():
  • Isobutyl (branched C₄) and isopentyl (branched C₅) enhance lipophilicity compared to allyl (unsaturated C₃), impacting membrane permeability and metabolic stability.
  • Allyl groups () may confer reactivity (e.g., via Michael addition) absent in saturated analogs.

4-Methoxy () increases polarity and hydrogen-bonding capacity, which could enhance solubility but reduce CNS penetration.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide, and how can synthetic protocols be optimized?

  • Methodological Answer : Synthesis optimization requires addressing steric hindrance from the isobutyl and dimethyl groups and ensuring regioselective sulfonamide formation. Design of Experiments (DoE) can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield. For example, SnCl₂·2H₂O-mediated reductions under reflux (75°C, ethanol) have proven effective for analogous fluorinated sulfonamides, but reaction monitoring via TLC/HPLC is critical to prevent side reactions . Statistical methods like factorial design reduce experimental iterations while accounting for interactions between variables .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC/MS : Confirm molecular weight (theoretical: ~425 g/mol) and detect impurities.
  • NMR (¹H/¹³C, 2D-COSY) : Verify substituent positions (e.g., fluorine at C4, isobutyl at C5) and rule out tautomerism in the oxazepinone ring.
  • X-ray crystallography : Resolve conformational ambiguities in the tetrahydrobenzooxazepine core.
  • Elemental analysis : Ensure stoichiometric consistency (C, H, N, S, F). Purity ≥95% is typical for research-grade material .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and binding affinity of this compound in enzyme inhibition studies?

  • Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD):

  • QM (DFT/B3LYP) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonamide NH as H-bond donor).
  • MD simulations : Model interactions with target enzymes (e.g., carbonic anhydrase) by simulating ligand-protein docking. The fluorobenzene group may enhance binding via hydrophobic/π-stacking interactions.
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon structural modifications (e.g., substituting isobutyl with cyclopropyl) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cellular models. Mitigation strategies include:

  • Standardized protocols : Adopt uniform cell lines (e.g., HEK293 vs. HeLa) and buffer systems (e.g., PBS vs. Tris-HCl).
  • Dose-response curves : Use Hill slope analysis to compare potency (EC₅₀/IC₅₀) across studies.
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out off-target effects .

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Implement a modular SAR workflow:

  • Core modifications : Substitute the oxazepinone ring with thiazepinone or pyridone to assess ring size/heteroatom effects.
  • Substituent scanning : Replace the 4-fluoro group with Cl, CF₃, or NO₂ to probe electronic effects on sulfonamide acidity.
  • Bioisosteric replacement : Swap the isobutyl group with tert-butyl or neopentyl to study steric tolerance.
  • High-throughput screening (HTS) : Use 96-well plates for rapid IC₅₀ determination against target enzymes .

Methodological Design & Optimization

Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and varied pH (1–13) to identify degradation pathways (e.g., hydrolysis of the sulfonamide bond).
  • LC-MS/MS : Monitor degradation products (e.g., free benzooxazepine or fluorobenzenesulfonic acid).
  • Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, comparing results to ICH guidelines .

Q. What separation techniques are optimal for purifying this compound from reaction byproducts?

  • Methodological Answer :

  • Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility differences.
  • HPLC (preparative) : Employ C18 columns and acetonitrile/water (0.1% TFA) for high-purity isolation .

Interdisciplinary Applications

Q. How can this compound be integrated into studies of microbial signaling pathways, such as zoospore regulation?

  • Methodological Answer : Leverage its sulfonamide moiety, which may interfere with dihydrofolate reductase (DHFR) in microbial folate synthesis. Experimental design should include:

  • Zoospore motility assays : Quantify chemotaxis inhibition in Phytophthora spp. using microfluidic chambers.
  • Metabolomic profiling : Compare leucine/other amino acid levels via GC-MS to identify disrupted signaling nodes .

Q. What interdisciplinary training is essential for researchers working with this compound?

  • Methodological Answer : Combine expertise in:

  • Organic synthesis : Advanced coupling reactions (e.g., Buchwald-Hartwig for N-arylation).
  • Chemical biology : Fluorescent labeling (e.g., BODIPY tags) for cellular tracking.
  • Data science : Machine learning (e.g., Random Forest) to predict ADMET properties from structural descriptors .

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